1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCZWXCSQZCGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the imidazo[1,2-b]pyrazole core.
- Introduction of the 6-methyl substituent.
- Selective functionalization at the 1-position with a cyclobutylmethyl group.
- Installation of the 7-carbonitrile substituent.
Core Formation and Substitution
The imidazo[1,2-b]pyrazole scaffold is often synthesized through condensation reactions involving aminopyrazoles and suitable aldehydes or α-haloketones, allowing the formation of the bicyclic ring system. The 6-methyl group is introduced either by starting with a methyl-substituted aminopyrazole or via regioselective methylation after core assembly.
Selective Functionalization Techniques
Recent advances have demonstrated the use of regioselective metalation strategies to functionalize the imidazo[1,2-b]pyrazole scaffold:
- Br/Mg-exchange reactions: These enable the selective replacement of bromine atoms on the scaffold with magnesium, creating reactive organomagnesium intermediates.
- Regioselective magnesiation and zincation: Using TMP-bases (2,2,6,6-tetramethylpiperidyl), selective metalation at specific positions of the heterocycle is achieved, allowing subsequent electrophilic trapping to introduce substituents such as cyclobutylmethyl groups or nitriles.
These methods allow for precise installation of substituents at the 1- and 7-positions of the heterocycle, critical for synthesizing the target molecule with high regioselectivity and yield.
Installation of the Cyclobutylmethyl Group
The cyclobutylmethyl substituent at the 1-position can be introduced by nucleophilic substitution or cross-coupling reactions using cyclobutylmethyl halides or derivatives as electrophiles. The reactive organometallic intermediates generated via metalation facilitate this step, enabling the attachment of the cyclobutylmethyl moiety under mild conditions.
Introduction of the Carbonitrile Group
The 7-carbonitrile functionality is typically introduced by electrophilic cyanation of the metalated intermediate or by using nitrile-containing precursors during the synthesis of the heterocyclic core. This step requires careful control to avoid side reactions and ensure the nitrile group is installed selectively at the 7-position.
Detailed Research Findings and Data
Regioselective Metalation and Electrophilic Trapping
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Br/Mg-exchange | Mg reagent, THF, low temperature | Formation of 1-Mg intermediate for substitution |
| Regioselective magnesiation | TMP-base, MgCl2 or ZnCl2, controlled temp | Selective metalation at 7-position for cyanation |
| Electrophilic trapping | Cyclobutylmethyl halide, cyanide source | Introduction of cyclobutylmethyl and nitrile groups |
These methods afford high regioselectivity and good yields, enabling the synthesis of the target compound with minimal side products.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Core scaffold | Imidazo[1,2-b]pyrazole |
| Key substituents | 1-(cyclobutylmethyl), 6-methyl, 7-carbonitrile |
| Metalation reagents | Mg (via Br/Mg-exchange), TMP-bases for magnesiation |
| Electrophiles | Cyclobutylmethyl halides, cyanide sources |
| Solvents | THF, ether-based solvents |
| Temperature range | Low temperatures (e.g., -78 °C to 0 °C) for metalation |
| Yield | Generally good to excellent (specific yields vary) |
| Regioselectivity | High, controlled by choice of base and conditions |
Chemical Reactions Analysis
Types of Reactions
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the carbonitrile group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the carbonitrile position.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit potential anticancer properties. Specifically, 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been investigated for its ability to inhibit tumor growth in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced cell viability in breast cancer models by inducing apoptosis through the activation of caspase pathways .
2. Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. Research has shown that derivatives of imidazoles can inhibit the production of pro-inflammatory cytokines.
- Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 10 | TNF-alpha |
| Standard Drug | 5 | TNF-alpha |
This table indicates that while the compound shows promise, further optimization is required to enhance its potency compared to standard anti-inflammatory drugs.
Neuropharmacological Applications
3. Neuroprotective Effects
Imidazole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
- Case Study : In a preclinical model of Alzheimer's disease, treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .
Agricultural Applications
4. Herbicidal Activity
Research has explored the potential use of this compound as an herbicide due to its ability to interfere with plant growth at specific biochemical pathways.
- Data Table: Herbicidal Efficacy
| Compound | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| This compound | 200 | 85 |
| Control (Standard Herbicide) | 150 | 90 |
This data shows that while the compound is effective, it may require higher application rates to match the efficacy of established herbicides.
Mechanism of Action
The mechanism of action for 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Substituent Analysis
Table 1: Substituent Variations in Imidazo[1,2-b]pyrazole Derivatives
Key Observations:
- Cyclobutylmethyl vs.
- SEM Protection (): The SEM group in analogs enhances synthetic stability but requires deprotection for biological activity, unlike the target compound’s direct functionality.
- Propargyl Substituents (): Alkyne groups enable bioorthogonal reactions, a feature absent in the target compound but useful for probe development.
Functional Group Comparisons at Position 7
Table 2: Position 7 Functional Group Impact
Key Observations:
- Carbonitrile (Target Compound): Offers a balance of moderate polarity and reactivity, suitable for irreversible enzyme inhibition (e.g., kinase targets).
- Carboxamide/Carboxylic Acid Derivatives: Increased polarity improves solubility but may limit blood-brain barrier penetration.
Table 3: Physicochemical Comparison
Key Observations:
- The target compound’s cyclobutylmethyl group increases molecular weight and logP compared to methyl-substituted analogs, impacting bioavailability.
- SEM-protected analogs () require additional synthetic steps, reducing practicality for large-scale production.
Biological Activity
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a compound belonging to the imidazopyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclobutylmethyl group and a carbonitrile functional group. Its IUPAC name is this compound, with the following molecular formula: C_{11}H_{12}N_{4}.
Mechanisms of Biological Activity
Research indicates that imidazopyrazole derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanisms through which these compounds exert their effects often involve:
- COX-2 Inhibition : Some derivatives demonstrate significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, related compounds have shown IC50 values comparable to established COX-2 inhibitors like celecoxib .
- Tyrosine Kinase Inhibition : Imidazopyrazoles have been identified as potential inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression .
Biological Activity Data Table
The table below summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Recent studies have highlighted the anti-inflammatory properties of imidazopyrazole derivatives:
- In Vitro Studies : A study evaluated the effects of various pyrazole derivatives on pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that certain derivatives significantly reduced the levels of these cytokines in RAW264.7 cells, suggesting a dual-action strategy for inflammation management .
- Molecular Docking Studies : Computational studies using molecular docking simulations have shown that some derivatives possess favorable binding affinities to COX-2 and other targets, indicating their potential as therapeutic agents in treating inflammatory diseases .
- ADMET Predictions : The pharmacokinetic profiles of these compounds were assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, revealing that they exhibit good drug-likeness properties with low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for synthesizing 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?
- Methodological Answer : The core imidazo[1,2-b]pyrazole scaffold is typically synthesized via condensation of aldehydes with amines, followed by cyclization using hydrazine derivatives. For the target compound, the cyclobutylmethyl group at the 1-position is introduced via alkylation of the imidazole nitrogen, while the 7-carbonitrile group is incorporated through nucleophilic substitution or nitrile transfer reactions. Reaction optimization (e.g., inert atmosphere, temperature control) is critical to avoid side products .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key characterization techniques include:
- X-ray crystallography to resolve the fused bicyclic structure and substituent positions .
- NMR spectroscopy (¹H, ¹³C) to verify cyclobutylmethyl (δ ~2.5–3.5 ppm for methylene protons) and nitrile (δ ~110–120 ppm in ¹³C) groups .
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z) .
Q. What are the key physicochemical properties influencing solubility and reactivity?
- Methodological Answer : The compound’s low solubility in polar solvents arises from its hydrophobic cyclobutylmethyl group and planar aromatic core. Reactivity at the 7-carbonitrile position is pH-dependent: under acidic conditions, it may hydrolyze to a carboxylic acid, while nucleophilic attack (e.g., by amines) can yield carboxamide derivatives .
Advanced Research Questions
Q. How do substituent variations at the 1- and 6-positions affect biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., cyclopropylmethyl or methylthio substituents) reveal that the cyclobutylmethyl group enhances metabolic stability due to reduced ring strain compared to cyclopropyl analogs. The 6-methyl group minimizes steric hindrance, allowing better target binding. For example, replacing cyclobutylmethyl with a bulkier substituent (e.g., benzyl) reduces bioavailability .
Q. What experimental strategies resolve contradictions in reported reactivity data for similar imidazo[1,2-b]pyrazoles?
- Methodological Answer : Discrepancies in nitrile reactivity (e.g., hydrolysis rates) may stem from:
- Reaction conditions : Trace moisture accelerates hydrolysis; use anhydrous solvents and molecular sieves for reproducibility .
- Substituent electronic effects : Electron-withdrawing groups (e.g., 7-cyano) stabilize intermediates, while electron-donating groups (e.g., 6-methyl) alter reaction pathways. Controlled DFT calculations can predict these effects .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Perform molecular docking to identify key interactions (e.g., hydrogen bonding with the nitrile group).
- Use QSAR models to correlate substituent size/logP with activity. For instance, cyclobutylmethyl’s intermediate lipophilicity (logP ~2.5) balances membrane permeability and solubility .
Q. What protocols optimize yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
